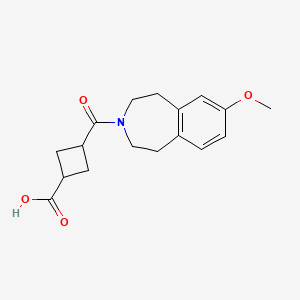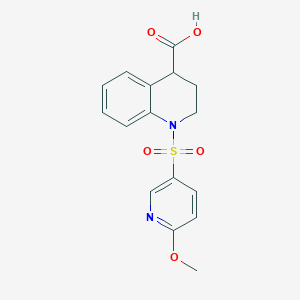![molecular formula C15H17NO5S B7444740 4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid](/img/structure/B7444740.png)
4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid is an organic compound that features a furan ring, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the propylsulfamoyl group: This step involves the reaction of the furan ring with a propylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with 3-methylbenzoic acid: The final step involves the coupling of the intermediate with 3-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The sulfamoyl group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the sulfamoyl group can form hydrogen bonds with active sites. The benzoic acid moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- 4-[3-(Furan-2-yl)propylsulfamoyl]benzoic acid
- 4-[3-(Furan-2-yl)propylsulfamoyl]-2-methylbenzoic acid
- 4-[3-(Furan-2-yl)propylsulfamoyl]-4-methylbenzoic acid
Uniqueness: 4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid is unique due to the specific positioning of the methyl group on the benzoic acid ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-(furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11-10-12(15(17)18)6-7-14(11)22(19,20)16-8-2-4-13-5-3-9-21-13/h3,5-7,9-10,16H,2,4,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPMDDPKFJQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R)-3-[(5-tert-butylthiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B7444662.png)

![2-Methoxy-4-[methyl-[(2-methylfuran-3-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7444667.png)
![4-[[(1S,2S)-2-methoxycyclohexyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7444682.png)

![2-[3-[Methyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]acetic acid](/img/structure/B7444697.png)
![4-Methyl-1-[(4-methylsulfonylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7444704.png)

![[5-[[[1-(2-Bromophenyl)cyclobutyl]methylamino]methyl]furan-2-yl]methanol](/img/structure/B7444723.png)
![2-[1-[2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7444729.png)
![1-(Furan-2-ylmethyl)-3-[2-methyl-3-(propylsulfonylamino)phenyl]-1-prop-2-ynylurea](/img/structure/B7444733.png)
![3-[1-Benzothiophene-2-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7444747.png)
![5-[(4-Methylpyridin-3-yl)methyl]-3-(1-pyridin-4-ylcyclobutyl)-1,2,4-oxadiazole](/img/structure/B7444753.png)
![2-[4-[[(1-Propan-2-ylimidazol-4-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7444766.png)
